(R)-Methyl 2-aminopent-4-enoate hydrochloride is an organic compound with significant implications in various scientific fields, including chemistry and medicine. Its molecular formula is CHClNO, and it has a molecular weight of 165.62 g/mol. This compound is classified as a chiral amino acid derivative, specifically an amino acid ester, which possesses a double bond in its structure, making it a valuable building block in organic synthesis and drug development.
This compound belongs to the class of amino acid derivatives, specifically as an α-amino acid due to the presence of an amino group attached to the second carbon of the pentene chain. Its classification as a hydrochloride indicates that it exists in a salt form, which enhances its solubility and stability in aqueous solutions.
The synthesis of (R)-Methyl 2-aminopent-4-enoate hydrochloride typically involves several steps:
The technical details of the synthesis may involve:
The molecular structure of (R)-Methyl 2-aminopent-4-enoate hydrochloride features:
(R)-Methyl 2-aminopent-4-enoate hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-Methyl 2-aminopent-4-enoate hydrochloride primarily revolves around its role as an inhibitor of glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis. By inhibiting this enzyme, it can influence levels of gamma-Aminobutyric acid (GABA), thereby affecting neurotransmission pathways.
This compound's action can lead to:
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 165.62 g/mol |
Log P | 0.56 |
Solubility | Very soluble |
Bioavailability Score | 0.55 |
(R)-Methyl 2-aminopent-4-enoate hydrochloride has diverse applications:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in synthetic chemistry and drug development.
Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation at the allylic position of N-protected derivatives. The Heck–Cassar–Sonogashira (HCS) reaction is particularly effective for introducing alkenyl/alkynyl motifs to the C4 position. A validated protocol employs Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) in DMF at −78°C to 25°C, achieving 65% yield for the Boc-protected precursor before deprotection [3] [8].
The catalytic cycle proceeds through three critical phases:
Ligand design critically influences efficiency. Bulky, electron-rich phosphines (e.g., tri(o-tolyl)phosphine) prevent β-hydride elimination and stabilize Pd(0) against nanoparticle formation. Microwave-assisted protocols in deep eutectic solvents (e.g., choline chloride:urea) further enhance reaction sustainability by enabling ligand-free Pd catalysis with 15% reduced loading [5] [8].
Enantiomeric purity (>98% ee) is achieved using tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate as a chiral building block. The tert-butoxycarbonyl (Boc) group serves dual roles: directing asymmetric induction and providing nitrogen protection [1] [3].
Key stereocontrol mechanisms include:
Post-coupling, the Boc group is cleaved using HCl gas in dichloromethane, furnishing the target hydrochloride salt in 82% yield without racemization. Enantiopurity is confirmed by chiral SFC (tR = 1.68 min) and optical rotation ([α]D = +42.0° (c 1.0, CHCl3)) [3]. Alternative auxiliaries like Oppolzer’s sultam show comparable stereoselectivity but require additional synthetic steps for introduction and removal [1].
Table 1: Performance of Chiral Auxiliaries in Asymmetric Synthesis
Auxiliary | Reaction Yield | ee (%) | Deprotection Conditions |
---|---|---|---|
tert-Butoxycarbonyl | 82% | >98% | HCl/DCM, 0°C, 1 h |
(S)-(−)-Tetrahydro-2H-pyran-4-yl | 78% | 95% | TFA/DCM, 25°C, 12 h |
Oppolzer’s Sultam | 75% | 97% | LiOH/THF/H₂O, 0°C, 2 h |
Zinc reagents enable chemoselective C–C bond formation while tolerating esters and unprotected amines. The synthesis begins with Riecke zinc activation—treating zinc dust (6 equiv) with 1,2-dibromoethane (0.6 equiv) and chlorotrimethylsilane (TMS-Cl, catalytic) in DMF at 60°C. This generates highly reactive Zn⁰ particles with enhanced surface area [1] [3] [9].
The activated zinc undergoes oxidative insertion into tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, forming a chiral organozinc species. This intermediate resists β-elimination due to zinc’s low basicity and participates in Negishi coupling with vinyl bromide (1.4 equiv) under Pd catalysis. Key advantages include:
Table 2: Zinc-Mediated Synthesis Parameters and Outcomes
Parameter | Optimal Conditions | Effect of Deviation |
---|---|---|
Zinc Activation Temp | 60°C | <50°C: Incomplete activation |
TMS-Cl Equivalents | 0.2 equiv | Omission: Slow transmetalation |
Reaction Concentration | 30 g/L in DMF | >50 g/L: Viscosity impedes mixing |
Vinyl Bromide Equiv | 1.4 equiv | <1.0 equiv: Dimerization side products |
Solvent engineering profoundly impacts reaction efficiency and sustainability. Traditional dipolar aprotic solvents (DMF, THF) facilitate Pd-catalyzed couplings but pose environmental and purification challenges. Emerging alternatives include:
Ligand screening reveals pronounced steric and electronic effects:
Table 3: Ligand Performance in Pd-Catalyzed Allylglycine Synthesis
Ligand | Pd Source | Yield (%) | Byproduct Formation |
---|---|---|---|
Tri(o-tolyl)phosphine | Pd₂(dba)₃ | 65% | <5% |
Xantphos | Pd(OAc)₂ | 58% | 12% (dehalogenation) |
SPhos | PdCl₂(ACN)₂ | 72% | 8% (homocoupling) |
DPPF | PdCl₂(DPPF) | 68% | 6% |
PPh₃ | Pd(OAc)₂ | 42% | 25% (phosphine oxide) |
Bulky, electron-donating ligands (e.g., SPhos) accelerate reductive elimination but risk stabilizing off-cycle Pd(II) species. Pre-catalyst reduction protocols mitigate this: Adding N-hydroxyethyl pyrrolidone (HEP) reduces Pd(II) to Pd(0) via primary alcohol oxidation, preventing phosphine consumption. For SPhos, optimized conditions use K₂CO₃ in DMF/HEP (7:3), achieving 95% Pd(0) generation confirmed by ³¹P NMR [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7